Cas no 71501-38-7 (Benzene,1-chloro-4-[[(2-chloroethyl)thio]methyl]-)
71501-38-7 structure
Product Name:Benzene,1-chloro-4-[[(2-chloroethyl)thio]methyl]-
CAS No:71501-38-7
MF:C9H10Cl2S
MW:221.146699428558
CID:580529
PubChem ID:3018166
Update Time:2025-04-19
Benzene,1-chloro-4-[[(2-chloroethyl)thio]methyl]- Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1-chloro-4-[[(2-chloroethyl)thio]methyl]-
- 1-chloro-4-(2-chloroethylsulfanylmethyl)benzene
- 1-chloro-4-[[(2-chloroethyl)thio]methyl]benzene
- 1-Chloro-4-(((2-chloroethyl)thio)methyl)benzene
- 1-chloro-4-{[(2-chloroethyl)sulfanyl]methyl}benzene
- AKOS024335228
- DTXSID70991971
- (4-Chlorobenzyl)(2-chloroethyl)sulfane
- NS00060974
- EINECS 275-566-7
- 71501-38-7
- 4-CHLOROBENZYL 2-CHLOROETHYL SULFIDE
- HYRQROHDRSJJOK-UHFFFAOYSA-N
-
- Inchi: 1S/C9H10Cl2S/c10-5-6-12-7-8-1-3-9(11)4-2-8/h1-4H,5-7H2
- InChI Key: HYRQROHDRSJJOK-UHFFFAOYSA-N
- SMILES: ClCCSCC1C=CC(=CC=1)Cl
Computed Properties
- Exact Mass: 219.9882
- Monoisotopic Mass: 219.988
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.6
- Topological Polar Surface Area: 25.3Ų
Experimental Properties
- Density: 1.256
- Boiling Point: 306.4°C at 760 mmHg
- Flash Point: 133.3°C
- Refractive Index: 1.574
- PSA: 0
Benzene,1-chloro-4-[[(2-chloroethyl)thio]methyl]- Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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